2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide
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Description
2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide is a useful research compound. Its molecular formula is C22H29N3O and its molecular weight is 351.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.231062557 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery and Clinical Applications
Clinical Candidate Discovery : K-604, a compound structurally similar to the requested molecule, has been identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, with significant selectivity over ACAT-2. This discovery underscores the potential of such compounds in treating diseases associated with ACAT-1 overexpression, highlighting their clinical significance in addressing cardiovascular diseases and cholesterol management (K. Shibuya et al., 2018).
Antihistaminic Activity
H1-antihistaminic Agents : Compounds related to the requested molecule, specifically 2-(4-substituted-1-piperazinyl)benzimidazoles, demonstrate potent antihistaminic activity. Their structure-activity relationship analysis indicates the importance of specific functional groups for enhanced activity, offering insights into designing effective antihistaminic agents for clinical evaluation (R. Iemura et al., 1986).
Bioactive Marine Metabolites
Marine Actinobacterium Metabolites : The study of metabolites from marine actinobacterium Streptomyces sp. KMM 7210, including compounds with benzylpiperazine and acetamide components, illustrates the potential of natural sources in yielding bioactive compounds. These metabolites exhibit cytotoxic activities, emphasizing the importance of marine biodiversity in drug discovery and development (M. P. Sobolevskaya et al., 2007).
Properties
IUPAC Name |
2-(4-ethylphenyl)-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-3-18-4-6-19(7-5-18)16-22(26)23-17-20-8-10-21(11-9-20)25-14-12-24(2)13-15-25/h4-11H,3,12-17H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSLVMRNNPJTQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.